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Compound of Interest

Compound Name: 1,4-Diazabicyclo[2.2.2]octane-d12

Cat. No.: B180356 Get Quote

CAS Number: 119451-78-4 Synonyms: Triethylenediamine-d12, DABCO-d12

This technical guide provides an in-depth overview of 1,4-Diazabicyclo[2.2.2]octane-d12
(DABCO-d12), a deuterated isotopologue of the highly versatile bicyclic tertiary amine, 1,4-

Diazabicyclo[2.2.2]octane (DABCO). This document is intended for researchers, scientists, and

professionals in drug development and other scientific fields who utilize stable isotope-labeled

compounds.

Physicochemical Properties
1,4-Diazabicyclo[2.2.2]octane-d12 is a white to off-white solid. Its physical and chemical

properties are summarized in the table below, with data for its non-deuterated counterpart

provided for comparison.
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Property
1,4-
Diazabicyclo[2.2.2]octane-
d12

1,4-
Diazabicyclo[2.2.2]octane
(DABCO)

Molecular Formula C₆D₁₂N₂ C₆H₁₂N₂

Molecular Weight 124.25 g/mol [1] 112.17 g/mol [2]

Appearance White to off-white solid[1] White crystalline powder[3]

Melting Point 157-158 °C[4] 156-160 °C[3]

Boiling Point Not explicitly available 174 °C[3]

Solubility
Soluble in DMSO (100 mg/mL)

[1]

Soluble in water,

hygroscopic[3]

Isotopic Purity ≥98 atom % D Not Applicable

Spectroscopic Data
While specific spectra for 1,4-Diazabicyclo[2.2.2]octane-d12 are not readily available in public

databases, the expected spectroscopic characteristics can be inferred from the non-deuterated

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Due to the deuterium labeling, the proton signals will be absent in the ¹H NMR

spectrum of 1,4-Diazabicyclo[2.2.2]octane-d12. The presence of any residual proton

signals would indicate isotopic impurity.

¹³C NMR: The ¹³C NMR spectrum is expected to show a single peak, similar to DABCO,

but the coupling to deuterium (a spin-1 nucleus) will result in a multiplet.

²H NMR: A deuterium NMR spectrum would show a characteristic signal for the deuterons

in the molecule.

Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency

(around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of DABCO (around

2800-3000 cm⁻¹).
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Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be observed at

m/z 124, corresponding to the mass of the deuterated molecule.

Synthesis
A specific, detailed experimental protocol for the synthesis of 1,4-Diazabicyclo[2.2.2]octane-
d12 is not publicly available. However, it can be prepared by adapting established methods for

the synthesis of DABCO, using deuterated starting materials. One common industrial synthesis

of DABCO involves the reaction of ethylenediamine over a catalyst. A potential route for the

synthesis of the deuterated analog is outlined below.

General Synthetic Approach (Hypothetical)
The synthesis could be achieved through the cyclization of a deuterated precursor, such as

ethylenediamine-d4, in the presence of a suitable catalyst.

Reaction: 3 H₂NCD₂CD₂NH₂ → N(CD₂CD₂)₃N + 2 NH₃

Experimental Protocol (General, adapted from non-deuterated synthesis):

Catalyst Preparation: Prepare or procure a suitable catalyst, such as a zeolite or a mixed

metal oxide.

Reaction Setup: A fixed-bed reactor is charged with the catalyst.

Reaction Execution: Ethylenediamine-d4 is passed over the heated catalyst bed (typically at

temperatures ranging from 250-400 °C). The reaction can be carried out in the gas phase.

Product Collection: The product mixture is cooled, and 1,4-Diazabicyclo[2.2.2]octane-d12
is separated from byproducts and unreacted starting material, often by distillation or

sublimation.

Purification: Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Research and Development
The primary application of 1,4-Diazabicyclo[2.2.2]octane-d12 is as an internal standard in

quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic
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studies of drugs. The use of a stable isotope-labeled internal standard is the gold standard for

correcting for analyte loss during sample preparation and for variations in instrument response.

Workflow for Use as an Internal Standard
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Sample Preparation

LC-MS/MS Analysis

Data Processing

Biological Matrix (e.g., Plasma, Urine)

Spike with 1,4-Diazabicyclo[2.2.2]octane-d12 (Internal Standard)

Analyte Extraction (e.g., SPE, LLE)

Reconstitution in a suitable solvent

Injection into LC-MS/MS

Quantification of Analyte and Internal Standard

Calculate Peak Area Ratio (Analyte/IS)

Determine Analyte Concentration from Calibration Curve

Click to download full resolution via product page

Caption: Workflow for using 1,4-Diazabicyclo[2.2.2]octane-d12 as an internal standard.
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Catalytic Role of the Non-Deuterated Analogue
(DABCO)
The non-deuterated form, DABCO, is a widely used catalyst in organic synthesis due to its

strong nucleophilicity and sterically hindered nature. Understanding these mechanisms is

crucial for researchers working with this class of compounds.

A. Baylis-Hillman Reaction
DABCO is a common catalyst for the Baylis-Hillman reaction, which forms a C-C bond between

an activated alkene and an electrophile, typically an aldehyde.[5][6]

DABCO
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Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Experimental Protocol (General):

To a stirred solution of the aldehyde (1 equivalent) and the activated alkene (1-2 equivalents)

in a suitable solvent (e.g., THF, CH₂Cl₂), add DABCO (0.1-0.3 equivalents).

Stir the reaction mixture at room temperature for 24-72 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

B. Polyurethane Formation
DABCO is a key catalyst in the production of polyurethanes, facilitating the reaction between a

diisocyanate and a diol.[7][8]
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Caption: Mechanism of DABCO-catalyzed polyurethane formation.

Experimental Protocol (General):

In a reaction vessel, combine the diol component and DABCO catalyst.

Stir the mixture until the catalyst is completely dissolved.

Add the diisocyanate component to the mixture while stirring vigorously.

Continue stirring until the polymerization reaction is complete, as indicated by an increase in

viscosity.

The resulting polyurethane can then be cured at an elevated temperature.

Safety and Handling
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1,4-Diazabicyclo[2.2.2]octane-d12 should be handled in a well-ventilated area by personnel

trained in handling chemical reagents. Wear appropriate personal protective equipment,

including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the

Safety Data Sheet (SDS) provided by the supplier.

Storage and Stability
Store in a tightly sealed container in a cool, dry place. It is recommended to store the powder at

-20°C for long-term stability (up to 3 years). Solutions in solvents like DMSO can be stored at

-80°C for up to 6 months.[1]

Disclaimer: This document is for informational purposes only and is not a substitute for a

comprehensive understanding of the hazards and handling requirements of this compound.

Always consult the Safety Data Sheet (SDS) before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b180356#1-4-diazabicyclo-2-2-2-octane-d12-cas-
number-119451-78-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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